6-Bromo-2-methyl-5-nitroquinoline
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Overview
Description
6-Bromo-2-methyl-5-nitroquinoline is a quinoline derivative, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 6-Bromo-2-methyl-5-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .
Chemical Reactions Analysis
6-Bromo-2-methyl-5-nitroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-2-methyl-5-nitroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-5-nitroquinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By promoting the cleavage of bacterial DNA, it inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
6-Bromo-2-methyl-5-nitroquinoline can be compared with other quinoline derivatives such as:
6-Bromoquinoline: Similar in structure but lacks the nitro and methyl groups, which may affect its biological activity.
2-Methylquinoline: Lacks the bromine and nitro groups, resulting in different chemical reactivity and applications.
5-Nitroquinoline: Lacks the bromine and methyl groups, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-2-methyl-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAYXTOLDSSLFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.